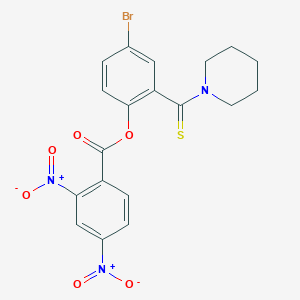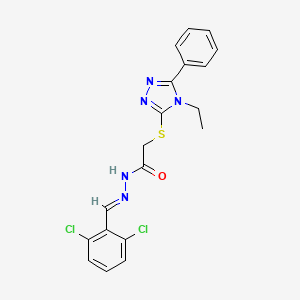![molecular formula C16H11IN2O2 B11662876 (4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11662876.png)
(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes an iodophenyl group and a pyrazolidine-3,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 3-iodobenzaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer with similar iodophenyl functionality but different core structure.
1-Phenylpyrazolidine-3,5-dione: The parent compound without the iodophenyl group.
Uniqueness
(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione is unique due to its combination of the iodophenyl group and the pyrazolidine-3,5-dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C16H11IN2O2 |
|---|---|
Molecular Weight |
390.17 g/mol |
IUPAC Name |
(4E)-4-[(3-iodophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H11IN2O2/c17-12-6-4-5-11(9-12)10-14-15(20)18-19(16(14)21)13-7-2-1-3-8-13/h1-10H,(H,18,20)/b14-10+ |
InChI Key |
JAGUDTQMBCOXJX-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)I)/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)I)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-1-(4-ethoxyphenyl)-2-thioxo-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11662799.png)

![N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]pyridine-2-carbohydrazide](/img/structure/B11662804.png)

![2-(4-bromoanilino)-N'-[(E)-(5-nitro-2-thienyl)methylidene]propanohydrazide](/img/structure/B11662817.png)
![N-[4-(dimethylamino)benzyl]-1-phenyl-1H-benzimidazol-5-amine](/img/structure/B11662819.png)
![methyl [6-chloro-2-(4-methoxyphenyl)-4-phenylquinazolin-3(4H)-yl]acetate](/img/structure/B11662826.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11662830.png)
![(5E)-1-(3,5-dimethylphenyl)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-hydroxypyrimidine-4,6(1H,5H)-dione](/img/structure/B11662837.png)
![4-phenyl-N-[(E)-(4-propoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11662842.png)

![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl furan-2-carboxylate](/img/structure/B11662854.png)
![Ethyl 6-ethyl-2-({[2-(2-methylphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11662862.png)

